4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
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Overview
Description
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a cyclohexene ring, and a phenethyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the quinazoline core: This can be achieved through the reaction of anthranilic acid with formamide under high-temperature conditions.
Introduction of the cyclohexene ring: This step involves the reaction of cyclohexene with an appropriate alkylating agent to form the cyclohexenyl group.
Attachment of the phenethyl group: This can be done through a nucleophilic substitution reaction using phenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinazoline derivatives.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Cyclohexene derivatives: Compounds like cyclohexene oxide, used in organic synthesis.
Phenethyl derivatives: Compounds like phenethylamine, which has applications in neurochemistry.
Uniqueness
The uniqueness of 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide lies in its combination of a quinazoline core, a cyclohexene ring, and a phenethyl group
Properties
Molecular Formula |
C34H42N4O4 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H42N4O4/c39-31(35-21-19-25-9-3-1-4-10-25)24-37-30-14-8-7-13-29(30)33(41)38(34(37)42)23-27-15-17-28(18-16-27)32(40)36-22-20-26-11-5-2-6-12-26/h2,5-9,11-14,27-28H,1,3-4,10,15-24H2,(H,35,39)(H,36,40) |
InChI Key |
ICOJDOBSLXRTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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